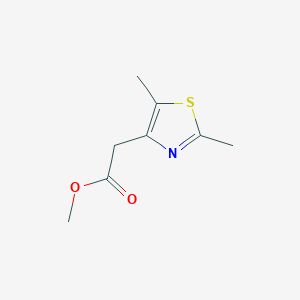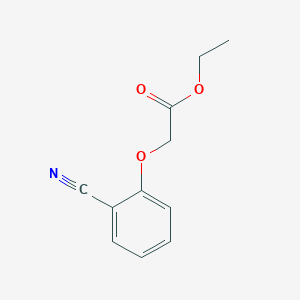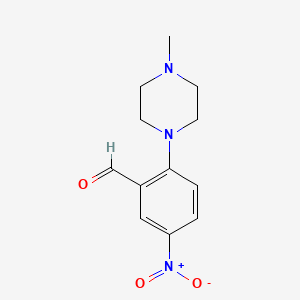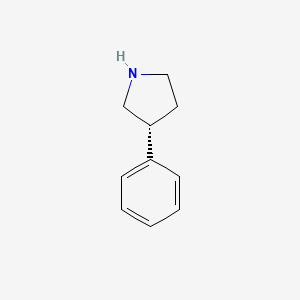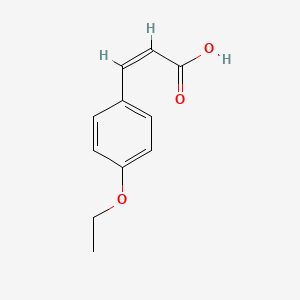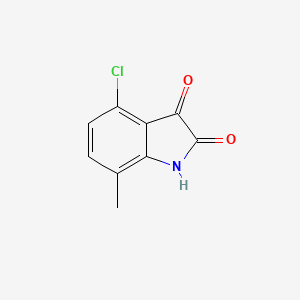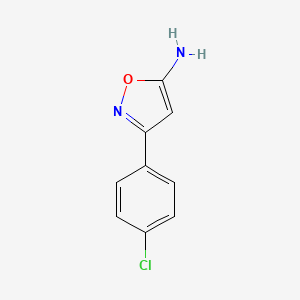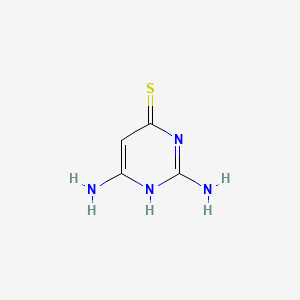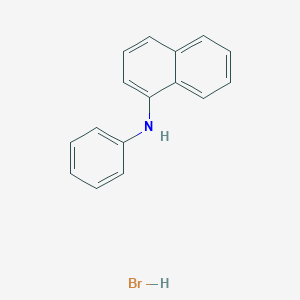
3-氯-4-甲氧基苯乙胺
概述
描述
3-Chloro-4-methoxyphenethylamine is an organic compound with the molecular formula C9H12ClNO It is a derivative of phenethylamine, featuring a chlorine atom at the third position and a methoxy group at the fourth position on the benzene ring
科学研究应用
3-Chloro-4-methoxyphenethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to neurotransmitter analogs and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that similar phenethylamine compounds interact with their targets through various mechanisms, such as binding to receptors or acting as substrates for enzymes .
Biochemical Pathways
Phenethylamines typically affect pathways related to neurotransmission and signal transduction .
Pharmacokinetics
Similar compounds are generally well-absorbed, widely distributed, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Phenethylamines typically exert their effects by modulating neurotransmission and signal transduction pathways .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-methoxyphenethylamine can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and individual genetic variations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxyphenethylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conversion to Bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide (PBr3).
Amination: The bromide is reacted with ammonia or an amine to form the desired phenethylamine derivative.
Industrial Production Methods
Industrial production of 3-Chloro-4-methoxyphenethylamine may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-Chloro-4-methoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the methoxy group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like LiAlH4.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated or demethylated products.
Substitution: Formation of hydroxyl or amino derivatives.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-4-methylphenethylamine: Has a methyl group instead of a methoxy group, affecting its solubility and reactivity.
3-Chloro-4-hydroxyphenethylamine: Contains a hydroxyl group, which can form hydrogen bonds and alter its biological activity.
Uniqueness
3-Chloro-4-methoxyphenethylamine is unique due to the presence of both the chlorine and methoxy groups, which confer specific reactivity and biological properties. The combination of these functional groups allows for a diverse range of chemical modifications and applications in various fields.
属性
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYLJVQKSZWVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373987 | |
| Record name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7569-87-1 | |
| Record name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-chloro-4-methoxyphenethylamine in the synthesis of lycorine-type alkaloids?
A1: 3-Chloro-4-methoxyphenethylamine serves as a crucial starting material in the synthesis of lycorine-type alkaloids []. The synthesis begins with a benzyne reaction involving 3-chloro-4-methoxyphenethylamine, leading to the formation of 6-methoxyindoline. This intermediate then undergoes a series of transformations, including Birch reduction, acylation, photocyclization, and reduction, ultimately yielding the desired lycorine-type alkaloids.
Q2: Could you elaborate on the benzyne reaction involving 3-chloro-4-methoxyphenethylamine and its significance in this synthetic route?
A2: The benzyne reaction involving 3-chloro-4-methoxyphenethylamine is a key step in forming the 6-methoxyindoline intermediate []. While the specific reaction conditions and reagents are not detailed in the provided abstract, this reaction likely exploits the reactivity of the aryl chloride moiety in the presence of a strong base. This base abstracts the proton ortho to the chlorine, leading to the elimination of chloride and the formation of a highly reactive benzyne intermediate. The benzyne then undergoes further reaction to yield the desired 6-methoxyindoline. This step is crucial as it establishes the core indole structure found in both the intermediate and the final lycorine-type alkaloids.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

